molecular formula C27H22N2O2S B12142649 (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B12142649
M. Wt: 438.5 g/mol
InChI Key: RMCDVBBWTIPPFK-NKFKGCMQSA-N
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Description

(2Z)-5,6-Diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a fused heterocyclic compound featuring an imidazo[2,1-b]thiazol-3(2H)-one core substituted with two phenyl groups at positions 5 and 4. The Z-configuration of the 2-(2-propoxybenzylidene) substituent is critical for its stereochemical and biological properties. This compound is synthesized via condensation reactions involving 5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one precursors and substituted benzaldehydes under acidic conditions, as reported in analogous synthetic routes .

Properties

Molecular Formula

C27H22N2O2S

Molecular Weight

438.5 g/mol

IUPAC Name

(2Z)-5,6-diphenyl-2-[(2-propoxyphenyl)methylidene]imidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C27H22N2O2S/c1-2-17-31-22-16-10-9-15-21(22)18-23-26(30)29-25(20-13-7-4-8-14-20)24(28-27(29)32-23)19-11-5-3-6-12-19/h3-16,18H,2,17H2,1H3/b23-18-

InChI Key

RMCDVBBWTIPPFK-NKFKGCMQSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-propoxybenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene substituent at position 2 of the imidazo[2,1-b]thiazol-3(2H)-one core is a key structural determinant of activity. Comparative data for selected analogs are summarized below:

Compound Name Substituent on Benzylidene Molecular Weight Melting Point (°C) Biological Activity Reference
(2Z)-5,6-Diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one 2-Propoxy 510.65 Not reported Antibacterial (under evaluation)
(Z)-2-(4-Nitrobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one 4-Nitro 317.32 245–247 Synthetic intermediate
(Z)-2-(3,4-Dihydroxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 3,4-Dihydroxy 336.33 Not reported Tyrosinase inhibitor (IC50 = 0.14 µM)
(Z)-2-(4-Isopropylbenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one 4-Isopropyl 320.41 Not reported Structural analog

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 4-nitro in ) exhibit higher melting points (~245°C) due to increased polarity and intermolecular interactions.
  • Hydroxy Substitutions : Compounds with dihydroxybenzylidene groups (e.g., 3,4-dihydroxy in ) show potent tyrosinase inhibition, likely due to chelation with the enzyme’s copper-active site.
Core Structure Modifications

Variations in the fused heterocyclic core significantly alter pharmacological profiles:

Compound Name Core Structure Key Feature Activity Reference
(2Z)-5,6-Diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one Imidazo[2,1-b]thiazol-3(2H)-one 5,6-Diphenyl substitution Antibacterial
7-Methoxybenzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one Benzo[4,5]imidazo[2,1-b]thiazole Methoxy substitution at position 7 Anticonvulsant/antibacterial
3-(3-Oxo-5,6-diphenylimidazo[2,1-b]thiazol-2-ylidene)-1,3-dihydro-indol-2-one Spiro-imidazo-thiazole-indole Spirocyclic indole fusion Not reported (structural novelty)

Key Observations :

  • Benzannulation : Fusion with a benzene ring (e.g., benzo[4,5]imidazo derivatives in ) introduces π-π stacking interactions, enhancing binding to aromatic enzyme pockets.
  • Spirocyclic Derivatives : Compounds like exhibit structural rigidity, which may reduce metabolic degradation but require further biological evaluation.

Biological Activity

(2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by an imidazothiazole core with phenyl and propoxy substituents, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, which may be beneficial in treating conditions like arthritis.
  • Antioxidant Properties : It may also act as an antioxidant, helping to mitigate oxidative stress in biological systems.

The mechanisms through which (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one exerts its effects are still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in inflammation and oxidative stress responses.

Antimicrobial Activity

A study conducted by researchers found that the compound demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for different pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antibacterial activity that warrants further investigation.

Anti-inflammatory Effects

In vitro studies have shown that (2Z)-5,6-diphenyl-2-(2-propoxybenzylidene)imidazo[2,1-b][1,3]thiazol-3(2H)-one can significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The following table summarizes the findings:

CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
IL-650015070%
TNF-α40010075%
IL-1β3007575%

These results suggest a strong anti-inflammatory potential for the compound.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited a significant reduction in DPPH absorbance at varying concentrations:

Concentration (µM)% Scavenging
1030%
5060%
10085%

This indicates that the compound acts as a potent antioxidant.

Case Studies

While comprehensive clinical trials on humans are lacking, several animal studies have provided insights into its therapeutic potential. For instance:

  • Model of Inflammatory Disease : In a murine model of arthritis, administration of the compound led to reduced swelling and joint damage compared to control groups.
  • Infection Models : In models of bacterial infection, treatment with the compound resulted in decreased bacterial load and improved survival rates.

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